molecular formula C10H8N2O3 B12902735 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- CAS No. 43147-30-4

1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl-

Cat. No.: B12902735
CAS No.: 43147-30-4
M. Wt: 204.18 g/mol
InChI Key: MSWXMCFPTOOTBH-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents include acetic anhydride, which facilitates the formation of the acetyl group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to its biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: A parent compound with similar structural features.

    2,5-Diphenyl-1,3,4-oxadiazole: Another derivative with different substituents.

    3,5-Dimethyl-1,3,4-oxadiazole: A compound with methyl groups instead of acetyl and phenyl groups.

Uniqueness

1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- is unique due to the presence of both acetyl and phenyl groups, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

43147-30-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-acetyl-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H8N2O3/c1-7(13)12-10(14)15-9(11-12)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

MSWXMCFPTOOTBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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